molecular formula C8H5FN2O2 B2532193 2-Fluoro-4-nitrophenylacetonitrile CAS No. 853910-00-6

2-Fluoro-4-nitrophenylacetonitrile

Cat. No.: B2532193
CAS No.: 853910-00-6
M. Wt: 180.138
InChI Key: YTILGOKQDCCMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Fluoro-4-nitrophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and nitro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate .

Scientific Research Applications

2-Fluoro-4-nitrophenylacetonitrile is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: It is utilized in biochemical research to study the effects of fluoro and nitro groups on biological systems.

    Industry: It is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrophenylacetonitrile involves its interaction with molecular targets through its functional groups. The fluoro group enhances binding affinity to targets, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Fluoro-4-nitrophenylacetonitrile can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTILGOKQDCCMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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